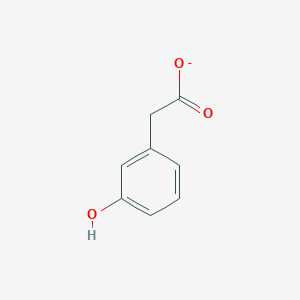

3-Hydroxyphenylacetate

説明

Structure

3D Structure

特性

分子式 |

C8H7O3- |

|---|---|

分子量 |

151.14 g/mol |

IUPAC名 |

2-(3-hydroxyphenyl)acetate |

InChI |

InChI=1S/C8H8O3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/p-1 |

InChIキー |

FVMDYYGIDFPZAX-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC(=C1)O)CC(=O)[O-] |

正規SMILES |

C1=CC(=CC(=C1)O)CC(=O)[O-] |

同義語 |

3-hydroxyphenylacetate |

製品の起源 |

United States |

Biosynthesis and Degradation Pathways of 3 Hydroxyphenylacetate

Microbial Metabolism of Precursor Compounds Yielding 3-Hydroxyphenylacetate

This compound (3-HPAA) is a phenolic acid that is not typically ingested directly in significant amounts but is rather formed as a metabolite by the human gut microbiota. nih.govnih.gov The low bioavailability of many complex dietary polyphenols means they pass largely unabsorbed through the small intestine to the colon, where they become substrates for an extensive array of microbial transformations. nih.govmdpi.com The production of 3-HPAA is a result of the microbial catabolism of various parent flavonoids and phenolic compounds through processes such as C-ring fission. nih.govmdpi.commdpi.com

The structural diversity of dietary polyphenols gives rise to a variety of microbial metabolites. However, these complex molecules are often funneled through common degradation pathways, resulting in a limited number of key metabolites, including 3-HPAA. ugent.be This compound has been identified as a metabolite of several classes of flavonoids, such as flavonols, flavanols, and isoflavones. nih.govmdpi.com

Quercetin (B1663063) and its glycosides, particularly quercetin-3-rutinoside (rutin), are significant dietary precursors for the formation of 3-HPAA. mdpi.comnih.gov Following ingestion, these flavonols are metabolized by the colonic microflora. nih.gov Studies have shown that quercetin-3-rutinoside is a major contributor to the urinary excretion of 3-HPAA, with one study quantifying that 36% of ingested quercetin-3-rutinoside was metabolized into this specific phenylacetic acid. nih.gov The metabolic process involves the cleavage of the flavonoid's C-ring structure by gut bacteria. mdpi.commdpi.com This degradation pathway is not exclusive to quercetin; other flavonols like kaempferol (B1673270) also serve as substrates for the production of hydroxyphenylacetic acids. nih.govmdpi.commdpi.com

| Precursor Compound Class | Specific Substrate Example | Resulting Primary Metabolite |

|---|---|---|

| Flavonols | Quercetin-3-rutinoside (Rutin) | 3-Hydroxyphenylacetic acid |

| Flavonols | Quercetin | 3-Hydroxyphenylacetic acid |

| Flavanols (Proanthocyanidins) | Procyanidins (Catechin, Epicatechin) | 3-Hydroxyphenylacetic acid |

| Hydroxycinnamic Acids | Chlorogenic Acid | Metabolized to various phenolic acids |

Proanthocyanidins (B150500), also known as condensed tannins, are complex oligomeric and polymeric flavanols that are poorly absorbed in the small intestine. mdpi.comnih.gov In the colon, they undergo extensive fermentation by gut microbiota, which breaks them down into lower molecular weight phenolic acids, including phenylacetic and phenylpropionic acids. nih.gov Specifically, the microbial metabolism of proanthocyanidins and their monomeric units, catechin (B1668976) and epicatechin, has been documented to yield 3-HPAA. nih.govmdpi.commdpi.com

The biotransformation of dietary polyphenols into metabolites like 3-HPAA is entirely dependent on the enzymatic machinery of microorganisms residing in the human colon. nih.gov The composition and metabolic activity of an individual's gut microbiota can lead to significant interindividual variability in the production of these metabolites. ugent.be

The human gut microbiota is a complex ecosystem responsible for the breakdown of complex dietary components that are otherwise indigestible by human enzymes. mdpi.com The conversion of flavonoids and other phenolic compounds into simpler, absorbable molecules like 3-HPAA is a key function of this microbial community. nih.govnih.gov This microbial action is crucial, as demonstrated in studies with individuals lacking a colon, where only trace amounts of phenolic acid metabolites were found in urine after the ingestion of precursors like quercetin-3-rutinoside and chlorogenic acid. nih.gov Therefore, the formation of 3-HPAA is a clear example of the symbiotic relationship between humans and their gut microbes.

Research has identified specific bacterial species capable of carrying out the degradation of flavonoids. Among these, species from the genus Clostridium have been implicated. For instance, Clostridium orbiscindens has been shown to perform the anaerobic degradation of flavonoids such as quercetin. ugent.bevup.sk These bacteria possess the necessary enzymes to cleave the heterocyclic C-ring of flavonoids, a critical step in the pathway leading to the formation of phenylacetic acids, including 3-HPAA. mdpi.comugent.be

| Bacterial Genus | Specific Species | Metabolic Function |

|---|---|---|

| Clostridium | Clostridium orbiscindens | Anaerobic degradation of flavonoids (e.g., quercetin) |

Microorganisms Involved in this compound Production

Microbial Biotransformations of Xenobiotic Compounds

3-Hydroxyphenylacetic acid (3-HPAA) is a notable metabolite that arises from the microbial degradation of various xenobiotic compounds, particularly dietary flavonoids and phenolic compounds, within the colon. rupahealth.comnih.gov Gut microbiota, including species from the genus Clostridium, play a crucial role in transforming complex plant-derived polyphenols, which are foreign to the human body, into simpler molecules like 3-HPAA. rupahealth.comhmdb.ca

The biotransformation process often involves the breakdown of the C-ring structure of flavonoids. nih.gov For instance, the ingestion of flavonols like quercetin and proanthocyanidins from sources such as teas, fruits, and certain supplements leads to their metabolism by colonic bacteria, resulting in the formation of 3-HPAA as a major product. rupahealth.comnih.gov This microbial action modifies the physicochemical properties of the parent xenobiotic compounds, converting them into metabolites that can be absorbed and utilized by the host. icm.edu.pl The presence of 3-HPAA in urine can, therefore, reflect both the dietary intake of flavonoid-rich foods and the specific metabolic activity of an individual's gut microbiome. rupahealth.com This transformation is a key example of how microorganisms mediate the interface between diet and host metabolism, converting complex xenobiotics into biologically relevant compounds. icm.edu.plnih.gov

Catabolism and Enzymatic Degradation of this compound

Microorganisms have evolved sophisticated catabolic pathways to utilize aromatic compounds like this compound as sources of carbon and energy. The breakdown of this compound is channeled through central metabolic routes that cleave the aromatic ring and convert it into intermediates of primary metabolism, such as the Krebs cycle. nih.govnih.gov

The degradation of aromatic compounds in bacteria typically involves peripheral pathways that convert a variety of substrates into a limited number of central intermediates. asm.orgfrontiersin.org These intermediates, such as homogentisate (B1232598) and homoprotocatechuate, are then processed by central pathways that execute the critical step of aromatic ring fission. nih.govplos.org For this compound, bacteria have demonstrated remarkable metabolic versatility, employing at least two major central pathways for its catabolism. nih.gov

In several bacteria, including Pseudomonas putida and Burkholderia xenovorans, this compound is funneled into the homogentisate central pathway. nih.govasm.orgnih.gov The initial step in this peripheral pathway is the hydroxylation of this compound at the C-6 position by a 3-HPA 6-hydroxylase, which yields homogentisate (2,5-dihydroxyphenylacetate). plos.org

Once formed, homogentisate is the substrate for the central pathway enzymes:

Homogentisate 1,2-dioxygenase (HmgA) : This enzyme catalyzes the oxygenolytic cleavage of the aromatic ring of homogentisate to produce maleylacetoacetate. nih.govresearchgate.net

Maleylacetoacetate isomerase (HmgC) : Maleylacetoacetate is then isomerized to fumarylacetoacetate. nih.govresearchgate.net

Fumarylacetoacetate hydrolase (HmgB) : Finally, this hydrolase cleaves fumarylacetoacetate to yield fumarate (B1241708) and acetoacetate, which are central metabolites that can enter the Krebs cycle. nih.govresearchgate.net

Studies on Burkholderia xenovorans LB400 have confirmed the functionality of this pathway, showing the induction of the fumarylacetoacetate hydrolase HmgB and the expression of homogentisate dioxygenase genes during growth on 3-HPA. researchgate.netplos.orgepa.gov Similarly, research on Pseudomonas putida has established the hmg gene cluster as a key catabolic element for the biodegradation of this compound. asm.org

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | This compound | 3-HPA 6-hydroxylase | Homogentisate |

| 2 | Homogentisate | Homogentisate 1,2-dioxygenase (HmgA) | Maleylacetoacetate |

| 3 | Maleylacetoacetate | Maleylacetoacetate isomerase (HmgC) | Fumarylacetoacetate |

| 4 | Fumarylacetoacetate | Fumarylacetoacetate hydrolase (HmgB) | Fumarate + Acetoacetate |

An alternative route for this compound degradation is the homoprotocatechuate pathway, utilized by bacteria such as Escherichia coli and Burkholderia xenovorans. nih.govnih.govnih.gov In this pathway, this compound is first hydroxylated to form 3,4-dihydroxyphenylacetate, also known as homoprotocatechuate (HPC). nih.govnih.gov This initial conversion can be catalyzed by enzymes like 4-hydroxyphenylacetate (B1229458) 3-monooxygenase, which can also act on this compound. nih.gov

The central homoprotocatechuate pathway then proceeds as follows:

Homoprotocatechuate 2,3-dioxygenase : This enzyme performs a meta-cleavage of the homoprotocatechuate aromatic ring to produce 5-carboxymethyl-2-hydroxymuconic semialdehyde. nih.gov

Subsequent enzymatic steps : This intermediate is further processed by a series of enzymes (hydrolases, dehydrogenases, etc.) that ultimately convert it into pyruvate (B1213749) and succinate, which can then enter central metabolism. nih.govnih.gov

The metabolic versatility of B. xenovorans LB400 is highlighted by its ability to use both the homogentisate and homoprotocatechuate pathways for the catabolism of hydroxyphenylacetate isomers. nih.govplos.org In E. coli, both 3-HPA and 4-HPA are catabolized via the common intermediate 3,4-dihydroxyphenylacetate. nih.govnih.gov

| Step | Substrate | Enzyme/Process | Product |

|---|---|---|---|

| 1 | This compound | Hydroxylation | Homoprotocatechuate (3,4-dihydroxyphenylacetate) |

| 2 | Homoprotocatechuate | Homoprotocatechuate 2,3-dioxygenase | 5-carboxymethyl-2-hydroxymuconic semialdehyde |

| 3 | 5-carboxymethyl-2-hydroxymuconic semialdehyde | Further degradation | Pyruvate + Succinate |

Interestingly, this compound can also influence other related catabolic routes. In Burkholderia cenocepacia, it has been shown to induce the phenylacetic acid (PA) degradation pathway. frontiersin.org This pathway is a central route for the breakdown of many aromatic compounds, which converge at the intermediate phenylacetyl-CoA (PA-CoA). frontiersin.orgfrontiersin.org

Studies using reporter activity assays demonstrated that 3-OHPA activated the gene promoters of the PA degradation pathway. frontiersin.org This induction was found to be dependent on the paaK1 gene, which encodes a phenylacetate-CoA ligase. This enzyme is responsible for activating phenylacetic acid to its CoA thioester. The broader substrate specificity of the PaaK1 enzyme allows it to accommodate and be induced by hydroxylated derivatives like this compound, thereby linking the metabolism of this compound to the central phenylacetic acid degradation machinery. frontiersin.org However, despite this induction, evidence suggests that in B. cenocepacia, 3-OHPA is primarily degraded through other routes, such as the homogentisate and homoprotocatechuate pathways, rather than exclusively through the PA pathway. frontiersin.org

The biotransformation and catabolism of this compound are mediated by a specific suite of enzymes that catalyze hydroxylation, aromatic ring cleavage, isomerization, and hydrolysis. These enzymatic systems are critical for converting the stable aromatic structure into intermediates of central metabolism.

Key enzymes involved in the degradation of this compound include:

Monooxygenases/Hydroxylases : These enzymes introduce hydroxyl groups onto the aromatic ring, a crucial activation step. Examples include 3-HPA 6-hydroxylase in the homogentisate pathway and 4-hydroxyphenylacetate 3-monooxygenase, which can convert 3-HPA to homoprotocatechuate. nih.govplos.org These are often multi-component systems, typically flavin-dependent, requiring a reductase and an oxygenase component. mdpi.comnih.gov

Dioxygenases : These enzymes are responsible for the critical step of cleaving the aromatic ring. Homogentisate 1,2-dioxygenase performs an ortho-cleavage, while homoprotocatechuate 2,3-dioxygenase carries out a meta-cleavage. nih.govnih.gov

Isomerases and Hydrolases : Following ring fission, these enzymes modify the resulting aliphatic chain. Maleylacetoacetate isomerase and fumarylacetoacetate hydrolase are key components of the homogentisate pathway. nih.govresearchgate.net

The induction of these enzymatic systems is tightly regulated, often with the substrate or a pathway intermediate acting as an inducer molecule, ensuring that the metabolic machinery is synthesized only when needed. nih.gov

| Enzyme Class | Specific Enzyme Example | Function in 3-HPA Metabolism | Associated Pathway |

|---|---|---|---|

| Hydroxylase | 3-HPA 6-hydroxylase | Hydroxylates 3-HPA to Homogentisate | Homogentisate |

| Monooxygenase | 4-Hydroxyphenylacetate 3-monooxygenase | Hydroxylates 3-HPA to Homoprotocatechuate | Homoprotocatechuate |

| Dioxygenase | Homogentisate 1,2-dioxygenase | Aromatic ring cleavage of Homogentisate | Homogentisate |

| Dioxygenase | Homoprotocatechuate 2,3-dioxygenase | Aromatic ring cleavage of Homoprotocatechuate | Homoprotocatechuate |

| Isomerase | Maleylacetoacetate isomerase | Isomerization of Maleylacetoacetate | Homogentisate |

| Hydrolase | Fumarylacetoacetate hydrolase | Hydrolysis of Fumarylacetoacetate | Homogentisate |

| Ligase | Phenylacetate-CoA ligase (PaaK1) | Induced by 3-HPA | Phenylacetic Acid |

Enzymatic Systems Involved in this compound Transformation

4-Hydroxyphenylacetate 3-Monooxygenase Activity

4-Hydroxyphenylacetate 3-monooxygenase (4HPA3H) is a key enzyme in the catabolism of aromatic compounds. wikipedia.org This enzyme, a two-component flavin-dependent monooxygenase, catalyzes the ortho-hydroxylation of 4-hydroxyphenylacetate (4-HPA) to produce 3,4-dihydroxyphenylacetate (3,4-DHPA). mdpi.comwsu.eduasm.org The reaction requires NAD(P)H and molecular oxygen. mdpi.comwikipedia.org The enzyme system consists of a reductase component (HpaC) and a monooxygenase component (HpaB). mdpi.comwsu.edu HpaC facilitates the reduction of FAD to FADH2, which is then utilized by HpaB to hydroxylate the substrate. mdpi.comwsu.edu

While the primary substrate is 4-HPA, the product, 3,4-DHPA, is a central intermediate in the degradation pathway of both 3-HPA and 4-HPA in some bacteria, such as Escherichia coli. nih.govasm.org In these organisms, 3-HPA can be hydroxylated to 3,4-DHPA, which then enters a common catabolic pathway. nih.gov The 4-HPA 3-monooxygenase has been shown to have a broad substrate spectrum, attacking a variety of phenolic compounds. wsu.eduasm.org This enzyme is crucial for allowing bacteria to use 4-HPA and other aromatic compounds as a carbon source. wikipedia.org

The catalytic cycle involves the binding of FADH2 to the HpaB component, followed by an attack from dioxygen to form a C4a-hydroperoxyflavin intermediate. wikipedia.org The subsequent binding of 4-HPA leads to its hydroxylation and release as 3,4-DHPA. wikipedia.org

Table 1: Characteristics of 4-Hydroxyphenylacetate 3-Monooxygenase

| Feature | Description | References |

| Enzyme Class | Oxidoreductase, Monooxygenase | wikipedia.orgwikipedia.org |

| EC Number | 1.14.14.9 | mdpi.com |

| Components | HpaB (monooxygenase), HpaC (FAD oxidoreductase) | mdpi.com |

| Substrates | 4-hydroxyphenylacetate, NAD(P)H, O2 | mdpi.comwikipedia.org |

| Product | 3,4-dihydroxyphenylacetate, NAD(P)+, H2O | mdpi.comwikipedia.org |

| Cofactor | FAD | wikipedia.org |

This compound 4-Hydroxylase and 6-Hydroxylase Activities

The degradation of 3-HPA can proceed through different hydroxylation steps, primarily involving 4-hydroxylase and 6-hydroxylase activities.

This compound 4-Hydroxylase: This enzymatic activity leads to the formation of 3,4-dihydroxyphenylacetate. In various strains of Escherichia coli, both 3-HPA and 4-HPA are catabolized via a common pathway where 3,4-DHPA is a key intermediate. nih.gov This suggests the presence of a hydroxylase capable of converting 3-HPA to 3,4-DHPA.

This compound 6-Hydroxylase: This enzyme, also known as this compound 6-monooxygenase, catalyzes the conversion of this compound to 2,5-dihydroxyphenylacetate (homogentisate). wikipedia.org This FAD-dependent monooxygenase belongs to the family of oxidoreductases and is involved in the styrene (B11656) degradation pathway. wikipedia.org The reaction utilizes NAD(P)H and O2 as co-substrates. wikipedia.org The systematic name for this enzyme is this compound,NAD(P)H:oxygen oxidoreductase (6-hydroxylating). wikipedia.org The catabolism of 3-HPA in Pseudomonas putida U funnels into the homogentisate central pathway, indicating the activity of a 6-hydroxylase. nih.govasm.org

Table 2: Substrates and Products of this compound Hydroxylases

| Enzyme | Substrates | Products | Organism Example | References |

| This compound 4-Hydroxylase | This compound, NAD(P)H, O2 | 3,4-dihydroxyphenylacetate, NAD(P)+, H2O | Escherichia coli | nih.gov |

| This compound 6-Hydroxylase | This compound, NADH, NADPH, H+, O2 | 2,5-dihydroxyphenylacetate, NAD+, NADP+, H2O | Flavobacterium species | wikipedia.org |

Dioxygenases in Ring Cleavage (e.g., Homogentisate 1,2-Dioxygenase, Homoprotocatechuate 2,3-Dioxygenase)

Following hydroxylation, the aromatic ring of the resulting dihydroxylated intermediates is cleaved by dioxygenases. This is a critical step in the degradation pathway, converting cyclic compounds into linear molecules that can enter central metabolic pathways.

Homogentisate 1,2-Dioxygenase: This enzyme catalyzes the cleavage of the aromatic ring of homogentisate (2,5-dihydroxyphenylacetate) to produce maleylacetoacetate. nih.govwikipedia.org This pathway is central to the degradation of L-tyrosine and L-phenylalanine and is also utilized for the catabolism of 3-HPA in organisms like Pseudomonas putida and Burkholderia xenovorans LB400. nih.govnih.govplos.org The enzyme requires Fe2+ and O2 for its catalytic activity. wikipedia.org In B. xenovorans LB400, the expression of two chromosomally-encoded homogentisate dioxygenases has been observed during growth on 3-HPA. nih.govplos.org

Homoprotocatechuate 2,3-Dioxygenase: This enzyme is responsible for the extradiol ring cleavage of homoprotocatechuate (3,4-dihydroxyphenylacetate) to yield 5-carboxymethyl-2-hydroxymuconate semialdehyde. nih.govplos.org The degradation of both 3-HPA and 4-HPA in Burkholderia xenovorans LB400 utilizes this pathway. nih.govplos.org Transcriptional analyses have shown the expression of the hpaD gene, which encodes the homoprotocatechuate 2,3-dioxygenase, during the degradation of 3-HPA. nih.govplos.org

Table 3: Ring-Cleavage Dioxygenases in 3-HPA Degradation

| Enzyme | Substrate | Product | Cleavage Type | References |

| Homogentisate 1,2-Dioxygenase | Homogentisate | Maleylacetoacetate | Intradiol | nih.govwikipedia.org |

| Homoprotocatechuate 2,3-Dioxygenase | Homoprotocatechuate | 5-Carboxymethyl-2-hydroxymuconate semialdehyde | Extradiol | nih.govplos.org |

Phenylacetate-CoA Ligase (PaaK1) and Substrate Specificity

Phenylacetate-CoA ligase (PaaK) is the initial enzyme in the aerobic metabolic pathway of phenylacetate (B1230308). nih.govnih.gov It catalyzes the activation of phenylacetic acid to phenylacetyl-CoA. uniprot.org The enzyme from Thermus thermophilus shows high specificity towards phenylacetate and exhibits only low activity with 4-hydroxyphenylacetate. nih.gov Similarly, the PaaK from Azoarcus evansii is highly specific for phenylacetate, and other aromatic acids are not used as substrates. nih.gov This high substrate specificity suggests that PaaK is primarily involved in the degradation of phenylacetate and is less likely to play a direct, significant role in the activation of this compound in these organisms.

Table 4: Substrate Specificity of Phenylacetate-CoA Ligase (PaaK)

| Enzyme Source | Primary Substrate | Activity with Hydroxylated Derivatives | References |

| Thermus thermophilus | Phenylacetate | Low activity with 4-hydroxyphenylacetate | nih.gov |

| Azoarcus evansii | Phenylacetate | Other aromatic acids not used as substrates | nih.gov |

Aldehyde Dehydrogenase (ALDH) Modulation by 3-Hydroxyphenylacetic Acid

3-Hydroxyphenylacetic acid (3-HPAA), a major intestinal catabolite of quercetin glycosides, has been shown to modulate the activity of aldehyde dehydrogenases (ALDHs). nih.gov ALDHs are a superfamily of enzymes that play a crucial role in the metabolism of aldehydes, including the detoxification of acetaldehyde (B116499), a toxic metabolite of alcohol. nih.govtandfonline.com

Studies have demonstrated that 3-HPAA can significantly enhance the total ALDH activity in both mouse and human hepatoma cell lines. nih.govresearchgate.net This enhancement is, at least in part, due to the increased gene expression of ALDH isozymes. For instance, 3-HPAA has been observed to significantly increase the gene expression of ALDH1A1. nih.gov This modulation of ALDH activity suggests a protective role for 3-HPAA against aldehyde-induced cytotoxicity. nih.gov

Furthermore, the related compound 3,4-dihydroxyphenylacetic acid (DOPAC), a catabolite of 3-HPA, also acts as a potential ALDH inducer, enhancing the expression of ALDH1A1, ALDH2, and ALDH3A1. tandfonline.comresearchgate.net

Table 5: Effect of 3-Hydroxyphenylacetic Acid on ALDH Activity

| Cell Line | Effect of 3-HPAA | Modulated ALDH Isozyme | References |

| Mouse hepatoma Hepa1c1c7 | Enhanced total ALDH activity | ALDH1A1 (mRNA level increased) | nih.gov |

| Human hepatoma HepG2 | Enhanced total ALDH activity | Not specified | nih.gov |

Genetic Regulation of this compound Catabolic Pathways

The degradation of this compound is a tightly regulated process at the genetic level. The genes encoding the catabolic enzymes are often organized in clusters or operons, and their expression is controlled by specific regulatory proteins.

In Pseudomonas putida, the catabolism of 3-HPA funnels into the homogentisate central pathway, which is encoded by the hmgABC gene cluster. nih.govasm.org The expression of these genes is controlled by a repressor protein, HmgR, which belongs to the IclR-type family of regulators. nih.govasm.org Homogentisate acts as the inducer molecule, binding to HmgR and causing its release from the DNA, thereby allowing the transcription of the hmgABC operon. nih.govasm.org

In Burkholderia xenovorans LB400, the degradation of 3-HPA involves both the homogentisate and homoprotocatechuate pathways. nih.govplos.org Transcriptional analyses have shown the expression of two different hmgA genes (encoding homogentisate 1,2-dioxygenase) and the hpaD gene (encoding homoprotocatechuate 2,3-dioxygenase) during growth on 3-HPA. nih.govplos.org This indicates a complex regulatory network that allows the bacterium to utilize multiple pathways for the degradation of this compound.

The genetic organization of the 4-hydroxyphenylacetate degradation pathway in Escherichia coli W, which also processes 3-HPA, consists of a cluster of 11 genes. asm.org These include structural genes organized into two operons (hpaBC and hpaGEDFHI) and regulatory genes (hpaR and hpaA). asm.org This complex genetic arrangement highlights the coordinated regulation required for the efficient catabolism of hydroxyphenylacetates.

Biological Activities and Molecular Mechanisms of 3 Hydroxyphenylacetate

Cellular and Molecular Effects of 3-Hydroxyphenylacetate

3-Hydroxyphenylacetic acid (3-HPAA), a phenolic compound, is recognized for its antioxidant capabilities which are intrinsically linked to its chemical structure. Phenolic compounds, in general, exert their antioxidant effects by neutralizing free radicals through the donation of a hydrogen atom or an electron. This action transforms the free radicals into more stable and less harmful molecules. The presence of a hydroxyl group attached to the aromatic ring in 3-HPAA is crucial for this free radical scavenging activity.

The biological activity of phenolic metabolites like hydroxyphenylacetic acids, which are formed in the colon through the biotransformation of dietary polyphenols by bacterial enzymes, is often higher than that of the parent molecules. nih.gov This enhanced bioactivity underscores the importance of gut microbiota in mediating the health benefits associated with polyphenol-rich foods. nih.gov The protective effects of these compounds are linked to their ability to counteract oxidative stress, a key factor in the development of various chronic diseases. Research has shown that a diet rich in fruits and vegetables, which are abundant in flavonoids and other polyphenols, is associated with a reduced risk of cardiovascular diseases, partly due to the antioxidant properties of their metabolites. nih.gov

The antioxidant mechanism of phenolic compounds can involve quenching singlet oxygen or binding metal ions like copper (II) and iron (III), which can catalyze oxidative reactions. nih.gov The effectiveness of these compounds as antioxidants is a fundamental aspect of their protective biological activity within the body.

This compound has been identified as a significant modulator of aldehyde dehydrogenase (ALDH) activity, an enzyme superfamily crucial for the metabolism of aldehydes. nih.govnih.gov Aldehydes, such as acetaldehyde (B116499), are toxic compounds that can cause cellular damage by forming adducts with proteins, lipids, and DNA. nih.gov The enhancement of ALDH activity by 3-HPAA represents a key mechanism for cellular protection against aldehyde-induced toxicity. nih.govnih.gov

Research has demonstrated that 3-HPAA, a major metabolite of quercetin (B1663063) glycosides, can protect hepatocytes from cytotoxicity induced by acetaldehyde. nih.govnih.gov Acetaldehyde is the primary and most toxic metabolite of ethanol (B145695) and is implicated in alcohol-related liver diseases. nih.gov Studies using cultured mouse and human hepatoma cell lines (Hepa1c1c7 and HepG2, respectively) have shown that pretreatment with 3-HPAA significantly enhances total ALDH activity. nih.govnih.gov This upregulation of ALDH activity leads to a more efficient detoxification of acetaldehyde, thereby completely inhibiting its cytotoxic effects. nih.govnih.gov

The protective effect of 3-HPAA is comparable to that of other known ALDH inducers, highlighting its potential as a cytoprotective agent against acetaldehyde-induced damage in liver cells. mdpi.com This finding is particularly relevant in the context of alcohol-induced chronic diseases, where the accumulation of acetaldehyde plays a significant pathological role. nih.gov

| Cell Line | Treatment | Key Finding | Reference |

|---|---|---|---|

| Mouse Hepatoma (Hepa1c1c7) | Pretreatment with 3-HPAA followed by Acetaldehyde exposure | Significantly enhanced total ALDH activity and completely inhibited acetaldehyde-induced cytotoxicity. | nih.govnih.gov |

| Human Hepatoma (HepG2) | Pretreatment with 3-HPAA followed by Acetaldehyde exposure | Significantly enhanced total ALDH activity, providing protection against acetaldehyde. | nih.govnih.gov |

The mechanism by which 3-HPAA enhances ALDH activity and protects against acetaldehyde-induced cytotoxicity involves the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov AhR is a ligand-activated transcription factor that plays a role in regulating the expression of various genes, including those involved in detoxification processes. mdpi.commdpi.com

Studies have shown that 3-HPAA treatment leads to a significant increase in the nuclear level of AhR and enhances AhR-dependent reporter gene expression. nih.govnih.gov Importantly, the protective effect of 3-HPAA against acetaldehyde was diminished when AhR was silenced, confirming the crucial role of this receptor in mediating the observed cytoprotection. nih.govnih.gov The enhancement of total ALDH activity by 3-HPAA is primarily attributed to this AhR-dependent transcriptional regulation. nih.gov This is in contrast to some other compounds that may increase ALDH activity through the Nrf2-dependent pathway, which was not significantly affected by 3-HPAA in these studies. nih.gov

| Experimental Observation | Conclusion | Reference |

|---|---|---|

| 3-HPAA significantly increased the nuclear level of AhR and AhR-dependent reporter gene expression. | 3-HPAA activates the AhR signaling pathway. | nih.govnih.gov |

| Silencing of AhR impaired the protective effect of 3-HPAA against acetaldehyde-induced cytotoxicity. | The cytoprotective effect of 3-HPAA is dependent on the Aryl Hydrocarbon Receptor. | nih.govnih.gov |

| 3-HPAA did not significantly affect the Nrf2-dependent pathway. | The mechanism is primarily AhR-dependent and Nrf2-independent. | nih.gov |

Beyond its effects on hepatic cells, this compound also exhibits significant activity within the vascular system, particularly in regulating vascular tone. nih.govsemanticscholar.orgnih.gov The endothelium, a single layer of cells lining the interior surface of blood vessels, plays a critical role in this process by releasing various vasoactive factors. nih.gov

In vivo studies have demonstrated that 3-HPAA can induce a dose-dependent decrease in arterial blood pressure in spontaneously hypertensive rats. semanticscholar.orgnih.gov This hypotensive effect is a direct consequence of the vasorelaxant properties of the compound. semanticscholar.orgnih.gov

Ex vivo experiments using isolated porcine coronary artery segments have further elucidated the mechanism of this vasorelaxation. semanticscholar.orgnih.gov 3-HPAA was found to relax pre-contracted arterial rings in a manner that is partially dependent on the integrity of the endothelium. semanticscholar.orgnih.gov The relaxation was significantly impaired after the inhibition of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the potent vasodilator nitric oxide (NO). semanticscholar.orgnih.gov This suggests that the vasorelaxant effect of 3-HPAA is, at least in part, mediated by the release of nitric oxide from the endothelial layer. semanticscholar.orgnih.gov In contrast, the blockade of other potential pathways, such as those involving cyclooxygenase or certain potassium and calcium channels, did not affect the relaxation induced by 3-HPAA. semanticscholar.org

| Animal Model | Experimental Setup | Key Finding | Reference |

|---|---|---|---|

| Spontaneously Hypertensive Rats | In vivo intravenous administration | Dose-dependent decrease in arterial blood pressure without significant changes in heart rate. | semanticscholar.orgnih.gov |

| Porcine Coronary Arteries | Ex vivo organ bath experiments | Relaxed pre-contracted arterial segments via a mechanism partially dependent on the endothelium. | semanticscholar.orgnih.gov |

| Porcine Coronary Arteries | Ex vivo with eNOS inhibition | The vasorelaxant effect was significantly impaired, indicating the involvement of nitric oxide. | semanticscholar.orgnih.gov |

Effects on Vascular Tone and Endothelium-Dependent Mechanisms

Nitric Oxide Release Mechanisms

Research indicates that this compound (3-HPAA) induces vasorelaxation, a widening of blood vessels, through a mechanism that is partially reliant on the integrity of the endothelium, the inner lining of blood vessels. nih.govnih.gov The primary mechanism identified is the release of nitric oxide (NO). Studies conducted on porcine coronary artery segments demonstrated that the relaxation effect of 3-HPAA was significantly diminished following the inhibition of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. nih.govnih.gov

Further mechanistic experiments have sought to exclude other potential pathways. The blockade of small and intermediate conductance calcium-activated potassium channels (SKCa and IKCa), as well as muscarinic receptors, did not alter the vasorelaxant effect of 3-HPAA. nih.govnih.gov Similarly, the compound's action appears to be independent of the cyclooxygenase (COX) pathway and does not directly affect L-type calcium channels. nih.govnih.gov This evidence collectively points towards the stimulation of the eNOS system and subsequent NO release as a key component of 3-HPAA's vascular activity. nih.govresearchgate.net

Interactions with Receptor Systems

Binding to Gamma-Hydroxybutyrate Receptors (GHBR)

This compound derivatives have been investigated as ligands for the gamma-hydroxybutyrate receptor (GHBR). nih.gov Specifically, certain ether derivatives of 3-hydroxyphenylacetic acid have been synthesized and shown to possess a relatively high affinity for GHB binding sites. nih.gov These compounds are notable for their selectivity; they bind to the GHBR without demonstrating significant affinity for GABA receptors. nih.gov This selectivity makes such derivatives valuable tools for isolating and studying the specific biological functions of the GHB receptor system, distinct from the often overlapping effects of the GABAergic system. nih.gov The GHB receptor, a G protein-coupled receptor, is known to bind the endogenous neurotransmitter gamma-hydroxybutyric acid (GHB) and is implicated in a range of neurological effects. wikipedia.orgconsensus.app

Antimicrobial Research Investigating this compound

Growth Inhibition Studies against Bacterial Species (e.g., Pseudomonas aeruginosa)

3-Hydroxyphenylacetic acid has demonstrated a dose-dependent antimicrobial effect against the opportunistic pathogen Pseudomonas aeruginosa. acs.org Laboratory studies have quantified this inhibitory action, establishing key concentration thresholds for its antibacterial activity. A subinhibitory concentration of 1.9 mg/mL was found to inhibit the growth of P. aeruginosa by 58%. acs.org The minimum inhibitory concentration (MIC), which is the lowest concentration required to prevent visible growth, was determined to be 2.1 mg/mL, achieving 98% inhibition. acs.org While the MIC indicates a bacteriostatic effect (inhibiting growth), a slightly higher concentration of 2.3 mg/mL was identified as the minimum bactericidal concentration (MBC), the concentration at which no bacterial survivors are found. acs.org

| Concentration (mg/mL) | Effect | Growth Inhibition (%) | Reference |

|---|---|---|---|

| 1.9 | Subinhibitory | 58% | acs.org |

| 2.1 | Minimum Inhibitory Concentration (MIC) | 98% | acs.org |

| 2.3 | Minimum Bactericidal Concentration (MBC) | 100% (No Survivors) | acs.org |

Proteomic Analysis of Bacterial Responses to this compound Exposure

To understand the molecular mechanisms behind its antimicrobial action, proteomic analyses have been performed on P. aeruginosa exposed to 3-HPAA. acs.orgsemanticscholar.org These studies reveal that 3-HPAA acts as a multitarget agent, inducing significant and widespread changes in the bacterial proteome. acs.orgsemanticscholar.org Upon exposure to a subinhibitory concentration of 3-HPAA, alterations were observed in proteins associated with several crucial cellular processes. acs.org

Key affected areas include:

DNA Replication and Repair: Changes in proteins vital for maintaining genomic integrity. acs.org

RNA Modifications and Ribosomes: Alterations in the machinery of protein synthesis. acs.org

Cell Envelope: Modifications to proteins involved in the structure and maintenance of the bacterial outer layers. acs.org

Oxidative Stress: The proteomic profile indicated an induction of oxidative stress. A notable finding was the new detection of the OxyR protein, a primary transcriptional regulator for defending against oxidative stress. acs.org

Nutrient Availability: Changes in proteins related to the uptake and metabolism of nutrients. acs.org

Pathway enrichment analysis further showed that exposure to 3-HPAA led to the non-detection of proteins related to the biosynthesis of certain antibiotics, suggesting a potential reduction in the bacterium's virulence. acs.org These comprehensive changes highlight that the antimicrobial effect of 3-HPAA is likely due to its ability to disrupt multiple fundamental bacterial processes simultaneously. acs.orgsemanticscholar.org

Role in Spermatogenesis and Reproductive Function in Animal Models

Recent studies have highlighted the significant role of the gut metabolite this compound in male reproductive health, particularly in the context of aging.

Alleviation of Aging-Associated Spermatogenic Dysfunction

Research in aged mice has demonstrated that 3-HPAA can rejuvenate spermatogenic dysfunction associated with aging. nih.govresearchgate.net Fecal microbiota transplantation (FMT) from young to old mice was found to alleviate this dysfunction, and subsequent analysis identified 3-HPAA as a key gut bacteria-derived metabolite responsible for this effect. nih.govnih.gov

Administration of 3-HPAA to old mice resulted in a notable improvement in spermatogenesis. nih.govresearchgate.net Specifically, treated mice showed an increased sperm concentration, better-organized seminiferous tubules, and an increase in various germ cell markers. nih.gov These findings suggest that 3-HPAA, a product of gut microbial metabolism, can positively influence the aging male reproductive system. nih.govresearchgate.net

| Parameter | Vehicle (Old Mice) | 3-HPAA Treated (Old Mice) |

| Sperm Concentration | Decreased | Increased nih.gov |

| Seminiferous Tubule Organization | Disorganized | Improved nih.gov |

| Germ Cell Markers (DAZL+, SYCP3+, TNP1+, PGK2+) | Decreased | Increased nih.gov |

GPX4-Mediated Ferroptosis Pathway Modulation

The mechanism underlying the beneficial effects of 3-HPAA on spermatogenesis involves the modulation of a specific cell death pathway known as ferroptosis. nih.govresearchgate.net Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. mdpi.com The enzyme Glutathione (B108866) Peroxidase 4 (GPX4) is a key suppressor of ferroptosis. mdpi.comnih.gov

Studies have revealed that 3-HPAA treatment in aged mice leads to an upregulation of GPX4. nih.govnih.gov This increase in GPX4 activity helps to restrain ferroptosis, thereby restoring spermatogenesis. nih.govnih.gov The connection between 3-HPAA and the GPX4-mediated ferroptosis pathway provides a novel mechanistic insight into how a gut metabolite can influence reproductive health. nih.govfrontiersin.org

As a known antioxidant, 3-HPAA was also observed to increase the total glutathione peroxidase (GPx) activity, the level of reduced glutathione (GSH), and the ratio of reduced to oxidized glutathione (GSH/GSSG), while decreasing the abundance of malondialdehyde (MDA), a marker of oxidative stress. nih.gov

| Molecular/Biochemical Marker | Effect of 3-HPAA Treatment |

| GPX4 Expression | Upregulated nih.govnih.gov |

| Total Glutathione Peroxidase (GPx) Activity | Increased nih.gov |

| Reduced Glutathione (GSH) Level | Increased nih.gov |

| GSH/GSSG Ratio | Increased nih.gov |

| Malondialdehyde (MDA) Abundance | Decreased nih.gov |

3 Hydroxyphenylacetate As a Research Biomarker and Indicator in Biological Studies

Association with Gut Microbiome Composition and Activity

The intricate relationship between the host and the gut microbiome is a frontier of medical research. Metabolites produced by the gut microbiota can significantly influence host health and disease. 3-Hydroxyphenylacetate has emerged as a key indicator of the metabolic activity of the intestinal flora.

Indicator of Altered Intestinal Bacterial Metabolism

Elevated urinary levels of this compound are considered a reliable indicator of increased and potentially altered metabolism by intestinal bacteria. This compound is a product of the bacterial breakdown of dietary components that are not absorbed in the upper gastrointestinal tract. Therefore, its presence in the urine directly reflects the metabolic activities occurring within the gut.

Research has shown that conditions of gut dysbiosis, an imbalance in the microbial community, can lead to changes in the urinary excretion of various organic acids, including this compound. Monitoring the levels of this compound can thus serve as a non-invasive method to assess the metabolic status of the gut microbiome.

Table 1: this compound as an Indicator of Gut Microbiome Metabolism

| Indicator | Associated Condition | Key Findings |

|---|---|---|

| Elevated Urinary 3-HPA | Gut Dysbiosis | Reflects increased and potentially altered intestinal bacterial metabolism. |

| Altered Organic Acid Profile | Imbalance in Microbial Community | Serves as a non-invasive tool to assess the metabolic state of the gut flora. |

Research into Clostridium Species Overgrowth Association

Specific bacterial genera have been linked to the production of this compound. Notably, an overgrowth of certain Clostridium species in the gut has been associated with elevated levels of this metabolite. While many Clostridium species are commensal inhabitants of the gut, an overgrowth, particularly of pathogenic strains like Clostridioides difficile, can lead to adverse health effects.

Urinary organic acid testing, which includes the measurement of this compound, is utilized in research settings to investigate potential intestinal overgrowth of these bacteria. A significant increase in this compound can prompt further investigation into the composition of the gut microbiota.

Table 2: Association of this compound with Clostridium Species

| Bacterial Genus | Significance | Biomarker Indication |

|---|---|---|

| Clostridium | Overgrowth of certain species linked to elevated 3-HPA. | High urinary 3-HPA may suggest a need to evaluate for Clostridium overgrowth. |

| Clostridioides difficile | Pathogenic strain whose overgrowth can have significant health consequences. | Elevated 3-HPA can be one of several indicators pointing towards a C. difficile associated imbalance. |

Link to Dietary Phenol and Flavonoid Metabolism

This compound is a downstream metabolite of dietary phenols and flavonoids. These polyphenolic compounds are abundant in a variety of plant-based foods, including fruits, vegetables, tea, and wine. While beneficial, their direct absorption in the small intestine is often limited.

Upon reaching the colon, these compounds are metabolized by the gut microbiota into smaller, more readily absorbable phenolic acids, including this compound. The efficiency of this metabolic conversion is dependent on the composition and activity of an individual's gut microbiome. Consequently, urinary levels of this compound can provide valuable information about an individual's capacity to process dietary polyphenols.

Table 3: this compound and Dietary Polyphenol Metabolism

| Dietary Precursors | Metabolic Process | Significance of 3-HPA Levels |

|---|---|---|

| Phenols and Flavonoids | Metabolized by colonic bacteria into smaller phenolic acids. | Urinary 3-HPA levels reflect the gut microbiome's capacity to metabolize dietary polyphenols. |

| Plant-based foods (fruits, vegetables, tea) | Major sources of dietary phenols and flavonoids. | High intake of these foods can lead to increased production of 3-HPA by the gut microbiota. |

Metabolomics Research in Metabolic Disorders and Physiological States

Metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms, has identified this compound as a pertinent metabolite in certain metabolic disorders.

Association with Phenylketonuria in Research Models

Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to properly metabolize the amino acid phenylalanine. This leads to a buildup of phenylalanine and its metabolites in the body, which can cause severe neurological problems if untreated.

In research models of PKU, elevated levels of various phenylalanine-derived metabolites are observed. This compound has been identified as one of these metabolites. Its presence in the urine of individuals with PKU is a result of the alternative metabolic pathways that become active when the primary phenylalanine hydroxylase enzyme is deficient. Monitoring this compound, among other metabolites, can be a component of the biochemical profiling used in the research and management of this disorder.

Table 4: this compound in Phenylketonuria (PKU) Research

| Metabolic Disorder | Biochemical Basis | Role of 3-HPA |

|---|---|---|

| Phenylketonuria (PKU) | Deficiency of the enzyme phenylalanine hydroxylase. | Elevated levels are observed as a result of alternative phenylalanine metabolism. |

| Accumulation of phenylalanine and its byproducts. | Serves as a research biomarker in the biochemical profiling of PKU. |

Correlation with Nephrotoxicity in Animal Models

The investigation of specific biomarkers for drug-induced kidney injury is a critical area of toxicological research. While metabolomics studies in animal models of nephrotoxicity have identified numerous potential urinary biomarkers, the direct and consistent correlation of this compound with kidney damage is not well-established in the currently available scientific literature.

Some broad metabolomic screens of drug-induced renal damage have reported changes in a wide array of metabolites, with this compound being mentioned as showing a response in some instances nih.gov. However, it is not consistently highlighted as a primary or specific biomarker for nephrotoxicity in these preclinical models. For instance, studies on diabetic nephropathy in animal models have shown a correlation between renal damage indicators and the levels of 4-hydroxyphenyl acetic acid, a different but related compound nih.gov. Further targeted research is necessary to elucidate a specific and reliable correlation between this compound and nephrotoxicity in animal models.

Time- and Dose-Dependent Metabolic Alterations

Research into the flavonoid metabolite 3-Hydroxyphenylacetic acid (3-HPAA) has revealed dose-dependent physiological effects. When administered intravenously to spontaneously hypertensive rats, 3-HPAA produced a dose-dependent reduction in arterial blood pressure. researchgate.netnih.gov This effect was observed both with bolus injections and continuous infusions. researchgate.netnih.gov For instance, bolus administrations ranging from 0.001 to 10 mg/kg resulted in progressively significant decreases in systolic and diastolic blood pressure. researchgate.net Similarly, infusions at rates of 1 and 5 mg/kg/min also lowered blood pressure. researchgate.net In ex vivo studies on porcine coronary arteries, 3-HPAA induced vasodilation in a dose-dependent manner, with the most significant effect observed at the highest concentration of 1 mM. nih.gov

The pharmacokinetic profile of 3-HPAA in rats after a single intravenous bolus demonstrates time-dependent alterations in plasma concentration. The compound follows a two-compartment body model, characterized by a rapid distribution into peripheral tissues, with a half-life ranging from 3.27 to 5.26 minutes. This is followed by a swift elimination from the body, with an elimination half-life between 18.4 and 33.3 minutes. colab.ws

Urinary Metabolite Signatures in Neurological Research (e.g., Major Depressive Disorder)

In the field of neurological research, this compound (m-hydroxyphenylacetate) has been identified as a component of urinary metabolite signatures associated with Major Depressive Disorder (MDD). nih.gov Metabonomic studies comparing urine samples from MDD patients with healthy controls have consistently shown significant perturbations in the levels of this compound. nih.govnih.gov

One study identified a panel of five urinary biomarkers—malonate, formate, N-methylnicotinamide, m-hydroxyphenylacetate, and alanine—capable of distinguishing individuals with MDD from healthy controls. nih.gov In this panel, the urinary levels of m-hydroxyphenylacetate, a metabolite produced by gut microflora, were found to be significantly decreased in the MDD subjects. nih.gov Another investigation focusing on age-specific metabolic phenotypes found that 3-Hydroxyphenylacetic acid was a key differential metabolite in middle-aged MDD patients, linked to disturbances in phenylalanine metabolism. nih.gov These findings suggest that this compound is a relevant biomarker in MDD, potentially reflecting alterations in the gut-brain axis and specific metabolic pathways. nih.govnih.gov

| Metabolite | Change in MDD Patients | Associated Metabolic Pathway/Origin |

|---|---|---|

| m-Hydroxyphenylacetate | Decreased | Gut Microbial Metabolism |

| Malonate | Perturbed | Tricarboxylic Acid (TCA) Cycle |

| Formate | Perturbed | - |

| N-methylnicotinamide | - | - |

| Alanine | - | - |

Investigation in Autism Spectrum Disorder Research

3-Hydroxyphenylacetic acid (3HPA) has been investigated as a potential biomarker in Autism Spectrum Disorder (ASD) research. nih.govresearchgate.net Studies utilizing metabolomic analysis of urine samples have found significantly higher concentrations of 3HPA in children diagnosed with ASD compared to non-ASD control groups. nih.govresearchgate.net

This elevation is often observed alongside increased levels of other aromatic compounds, such as 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) and 3-hydroxyhippuric acid (3HHA). nih.govresearchgate.netnih.gov Research suggests these metabolites are likely derived from the activity of certain gut microbiota, particularly overgrown species of the genus Clostridium. nih.govresearchgate.netresearchgate.net The presence of these compounds in elevated concentrations is considered a strong predictor for a subgroup of individuals with ASD. nih.govresearchgate.netnih.gov The link between these microbial metabolites and ASD suggests a potential role for the gut-brain axis in the disorder's pathophysiology. nih.govresearchgate.net

| Compound Name | Abbreviation | Observation in ASD Urine Samples | Presumed Origin |

|---|---|---|---|

| 3-Hydroxyphenylacetic acid | 3HPA | Higher Concentration vs. Controls | Clostridium species in gut |

| 3-(3-hydroxyphenyl)-3-hydroxypropionic acid | HPHPA | Higher Concentration vs. Controls | Clostridium species in gut |

| 3-hydroxyhippuric acid | 3HHA | Higher Concentration vs. Controls | Clostridium species in gut |

Redox Status and NADH Cycle Perturbations in Mouse Models of Hepatic Dysfunction

While direct studies linking this compound to NADH cycle perturbations in hepatic dysfunction are not prominent, research on related phenylacetic acids provides insight into their role in modulating hepatic redox status. mdpi.comnih.gov Oxidative stress is a critical factor in the development and progression of numerous liver diseases, including alcoholic liver disease and damage from ischemia-reperfusion. nih.govnih.gov

In a mouse model of acetaminophen (B1664979) (APAP)-induced liver injury, pretreatment with 4-hydroxyphenylacetic acid (4-HPA), a structurally similar microbial metabolite, was shown to protect the liver. nih.gov The protective mechanism involved the modulation of the redox balance; 4-HPA pretreatment prevented the depletion of the antioxidant glutathione (B108866) (GSH) and restored the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Furthermore, 3-Hydroxyphenylacetic acid itself has demonstrated protective effects in hepatocyte models. It was found to shield liver cells from acetaldehyde-induced cytotoxicity by enhancing the activity of aldehyde dehydrogenase (ALDH), an important enzyme in detoxification. mdpi.com These findings suggest that phenylacetic acid derivatives can play a significant role in mitigating oxidative stress associated with hepatic dysfunction. mdpi.comnih.gov

Insights into Oxidative and Nitrative Stress Research

This compound and its derivatives are subjects of investigation in research on oxidative and nitrative stress, conditions implicated in various human diseases. nih.govacs.org Reactive nitrogen species (RNS), alongside reactive oxygen species (ROS), can modify proteins and other molecules, leading to cellular damage. nih.govacs.orgnih.gov A key biomarker for nitrative stress is 3-nitrotyrosine (B3424624), which is formed when RNS modify tyrosine residues in proteins. nih.gov

Research has focused on developing methods to simultaneously measure urinary 3-nitrotyrosine and its metabolites, such as 3-nitro-4-hydroxyphenylacetic acid (NHPA), which is a nitrated derivative of a compound closely related to 3-hydroxyphenylacetic acid. nih.govacs.org The ability to co-detect these compounds allows for a more comprehensive assessment of nitrative stress. nih.gov Studies have demonstrated a strong correlation between the urinary levels of 3-nitrotyrosine and NHPA, indicating a direct relationship between protein nitration and the excretion of these metabolites. nih.govacs.org This line of research underscores the connection between oxidative and nitrative stress pathways and highlights the utility of metabolites like NHPA as indicators of these processes. nih.govacs.org

Co-detection with 3-Nitrotyrosine and Correlation with DNA Lesions

A significant advancement in biomarker research has been the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that allow for the simultaneous detection of urinary 3-nitrotyrosine (3-NTYR) and 3-nitro-4-hydroxyphenylacetic acid (NHPA). nih.govacs.org This co-detection is crucial for understanding the interplay between different forms of molecular damage caused by reactive species. nih.gov

Studies utilizing this methodology have revealed a strong positive correlation not only between the urinary levels of 3-NTYR and NHPA but also between these nitrative stress markers and specific types of DNA damage. nih.govacs.org Specifically, concentrations of 3-NTYR and NHPA were found to be highly correlated with levels of oxidative DNA lesions, namely 8-oxo-7,8-dihydroguanine (8-oxoGua) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo). nih.govacs.org Furthermore, a correlation was also established with methylated DNA lesions like N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA). nih.govacs.org These findings provide strong evidence for a mechanistic link between nitrative stress, oxidative stress, and the induction of DNA lesions. nih.gov

| Nitrative Stress Marker | Correlated Oxidative DNA Lesions | Correlated Methylated DNA Lesions |

|---|---|---|

| 3-Nitrotyrosine (3-NTYR) | 8-oxoGua, 8-oxodGuo | N7-MeG, N3-MeA |

| 3-Nitro-4-hydroxyphenylacetic acid (NHPA) | 8-oxoGua, 8-oxodGuo | N7-MeG, N3-MeA |

Research Methodologies for the Analysis and Study of 3 Hydroxyphenylacetate

Advanced Spectroscopic and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique widely used in metabolomics for the identification and quantification of metabolites in biological samples. nih.govucl.ac.uk Its high reproducibility and the ability to provide detailed structural information make it an invaluable tool for creating a snapshot of metabolic processes. technologynetworks.comresearchgate.net In the context of 3-Hydroxyphenylacetate research, 1H-NMR is particularly effective for detecting and identifying the compound in complex biofluids like urine.

A key advantage of NMR is that the resonance frequency and integrated area of the signal are directly related to the molecular structure and concentration of the analyte, respectively. technologynetworks.com This allows for the simultaneous identification and quantification of multiple compounds in a single analysis. For instance, in non-targeted NMR-based metabolomics of human urine, specific chemical shifts corresponding to this compound have been identified. nih.gov A study utilizing cluster analysis of NMR data to guide peak assignment successfully identified the chemical shift δ 6.80 (d) as deriving from this compound. nih.gov This approach, which leverages statistical correlations between peaks in the NMR spectrum, facilitates the annotation of metabolites and helps to form hypotheses about their structural and biological relationships. nih.gov

The process of metabolite identification using NMR involves comparing the acquired spectra with reference spectra from databases like the Human Metabolome Database (HMDB) or by using 2D NMR techniques (e.g., COSY, HSQC, HMBC) to elucidate the structure of unknown compounds. ucl.ac.uk The robust and quantitative nature of NMR makes it a preferred platform for large-scale clinical metabolomic studies where tracking metabolites like 3-HPAA can provide insights into gut microbiome activity, dietary intake, and various metabolic states. nih.govnih.gov

Proteomic and Transcriptional Approaches

Shotgun proteomics is a high-throughput technique used to identify and quantify proteins in a complex biological sample. nih.govresearchgate.net This "bottom-up" approach involves the enzymatic digestion of a total protein extract into smaller peptides, which are then separated (typically by liquid chromatography) and analyzed by tandem mass spectrometry (MS/MS). nih.gov This methodology is instrumental in understanding how microorganisms respond to environmental stimuli, such as the presence of specific chemical compounds like this compound.

A notable application of this technique was the investigation of the effects of 3-HPAA on the proteome of Pseudomonas aeruginosa. nih.gov In this study, researchers used shotgun proteomics to analyze changes in the bacterial protein profile after exposure to a subinhibitory concentration of 3-HPAA. The analysis revealed significant alterations in proteins associated with vital cellular functions. Key findings from the proteomic analysis are summarized in the table below.

| Protein Category | Observed Change | Biological Implication |

|---|---|---|

| Energy Metabolism | Down-regulation of proteins in the TCA cycle and electron transport chain. | Indicates a disruption in central energy production pathways. |

| Glutathione (B108866) System | Non-detection of Glutathione reductase (Gor). | Suggests a compromised ability to respond to oxidative stress. |

| Protein Synthesis & Folding | Down-regulation of elongation factors and chaperones (e.g., DnaK, GroEL). | Implies an impairment of protein synthesis and cellular stress response. |

| Cell Division | Down-regulation of FtsZ protein. | Indicates potential inhibition of bacterial cell division. |

These proteomic findings demonstrate that 3-HPAA induces major defects in crucial metabolic pathways, including energy metabolism and the oxidative stress response, providing a mechanistic basis for its observed antimicrobial effects on P. aeruginosa. nih.gov This highlights the power of shotgun proteomics to move beyond simple phenotypic observations to a deeper understanding of the molecular mechanisms of action.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive and specific technique used to measure the expression levels of targeted genes. nih.gov It works by reverse transcribing mRNA into complementary DNA (cDNA), which is then amplified in a real-time PCR instrument. The rate of amplification is monitored using a fluorescent reporter, allowing for the quantification of the initial amount of mRNA. nih.gov This method is crucial for validating findings from broader transcriptomic analyses and for investigating the regulation of specific metabolic pathways.

In the context of this compound research, qRT-PCR has been used to elucidate its role in both microbial degradation pathways and its effects on mammalian cells.

Microbial Degradation: In the bacterium Burkholderia xenovorans LB400, which can use 3-HPA as a carbon source, RT-PCR (a precursor to qRT-PCR) was used to confirm the expression of key degradation genes. nih.gov Transcriptional analyses showed the expression of two homogentisate (B1232598) dioxygenase genes (BxeA2725 and BxeA3900) and the hpaD gene (encoding homoprotocatechuate 2,3-dioxygenase) during growth on 3-HPA. nih.gov Similarly, in Cupriavidus pinatubonensis, real-time PCR analysis showed that the hmgA gene, part of the homogentisate pathway, was significantly upregulated when cells were grown on 3-HPA compared to a fructose control. researchgate.net

Effects on Mammalian Cells: A study investigating the effects of gut microbiota metabolites on aging found that 3-HPAA could rejuvenate spermatogenic function in aged mice. nih.gov Using qRT-PCR, the researchers demonstrated that 3-HPAA treatment led to a significant upregulation of the gene encoding Glutathione Peroxidase 4 (GPX4) in testis tissue. nih.gov This upregulation is critical as GPX4 is a key enzyme that protects cells from ferroptosis, a form of regulated cell death. The relative mRNA expression of Gpx4 was approximately 2.5-fold higher in the 3-HPAA treated group compared to the vehicle control group. nih.gov

In Vitro and In Vivo Model Systems in this compound Research

In vitro cell culture models are indispensable tools for studying the biological effects of compounds like this compound in a controlled and reproducible manner. nih.gov Hepatoma cell lines, such as the murine Hepa-1c1c7 and the human HepG2, are frequently used as models for the liver to investigate metabolic processes and cytoprotective effects. nih.govnih.govmdpi.com These cell lines retain many liver-specific functions, including the expression of metabolic enzymes like aldehyde dehydrogenases (ALDH). mdpi.com

Research has focused on the ability of 3-HPAA (also referred to as OPAC in some studies) and the related compound 3,4-dihydroxyphenylacetic acid (DOPAC) to modulate ALDH activity and protect liver cells from toxicity. nih.govnih.gov ALDH enzymes are critical for detoxifying harmful aldehydes, such as acetaldehyde (B116499), a toxic metabolite of ethanol (B145695). nih.gov Studies have shown that 3-HPAA can significantly enhance the total ALDH activity in both Hepa-1c1c7 and HepG2 cells. nih.govresearchgate.net This enhancement is believed to occur primarily through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov By increasing ALDH activity, 3-HPAA pretreatment was found to completely inhibit cytotoxicity induced by acetaldehyde. nih.gov

The table below summarizes key findings from studies using these cell culture models to investigate 3-HPAA.

| Cell Line | Compound Tested | Concentration | Key Finding | Reference |

|---|---|---|---|---|

| Hepa-1c1c7 (mouse hepatoma) | 3-Hydroxyphenylacetic acid (OPAC) | 10 µM and 20 µM | Significantly increased total ALDH activity by approximately 1.6-fold compared to control. | nih.gov |

| HepG2 (human hepatoma) | 3-Hydroxyphenylacetic acid (OPAC) | 10 µM and 20 µM | Significantly enhanced total ALDH activity. | nih.gov |

| Hepa-1c1c7 (mouse hepatoma) | 3-Hydroxyphenylacetic acid (OPAC) | 10 µM | Pretreatment completely protected cells from acetaldehyde-induced cytotoxicity. | nih.gov |

| Hepa-1c1c7 (mouse hepatoma) | 3,4-Dihydroxyphenylacetic acid (DOPAC) | 1-20 µM | Enhanced total ALDH activity and increased gene expression of ALDH1A1, ALDH2, and ALDH3A1. | nih.gov |

These studies demonstrate the value of Hepa-1c1c7 and HepG2 cells as effective in vitro models for dissecting the molecular mechanisms of 3-HPAA, particularly its role in enhancing detoxification pathways in liver cells. nih.govresearchgate.net

Bacterial Culture Models (e.g., Pseudomonas aeruginosa, Burkholderia xenovorans, E. coli)

Bacterial culture models are fundamental in elucidating the metabolic pathways and antimicrobial effects of this compound (3-HPAA). Studies using various bacterial species have provided significant insights into how this compound is processed and its impact on bacterial physiology.

Pseudomonas aeruginosa , an opportunistic pathogen, has been a subject of investigation to understand the antimicrobial properties of 3-HPAA. Research has shown that 3-HPAA exhibits a dose-dependent antimicrobial effect on P. aeruginosa, which can be either bacteriostatic or bactericidal. nih.gov Proteomic analyses, specifically shot-gun proteomics, have been employed to investigate the mechanism of action. nih.govacs.org These studies revealed that exposure to a subinhibitory concentration of 3-HPAA (1.9 mg/mL, resulting in 58% growth inhibition) leads to significant changes in the bacterial proteome. nih.govacs.org The alterations affect multiple vital processes, including DNA replication and repair, RNA modifications, ribosome and protein synthesis, cell envelope integrity, and responses to oxidative stress and nutrient availability. nih.gov This multi-target effect suggests that 3-HPAA disrupts several key bacterial functions simultaneously. nih.gov In some Pseudomonas species, such as Pseudomonas putida, the catabolism of hydroxyphenylacetates involves a two-component flavin-dependent monooxygenase system. nih.govoup.com For instance, the enzyme p-hydroxyphenylacetate-3-hydroxylase (PH3H) from P. putida U has been purified and characterized, showing a requirement for FAD for its activity. oup.com

Burkholderia xenovorans LB400, a bacterium known for its metabolic versatility, utilizes 3-HPAA as a sole carbon and energy source. plos.orgplos.orgnih.gov Studies have shown that this strain employs both the homogentisate (HMG) and homoprotocatechuate (HPC) central pathways for the catabolism of 3-HPAA. plos.orgplos.orgnih.gov Genomic, transcriptional, and proteomic analyses have confirmed the functionality of these pathways. plos.org For example, proteomic analysis using two-dimensional polyacrylamide gel electrophoresis revealed the induction of fumarylacetoacetate hydrolase HmgB, an enzyme in the HMG pathway, when B. xenovorans LB400 was grown in the presence of 3-HPAA. plos.orgplos.orgresearchgate.net The induction of HmgB was 3.5-fold higher compared to cells grown on glucose. plos.orgplos.org This indicates that the catabolism of 3-HPAA is channeled through the HMG pathway in this bacterium. plos.org

Escherichia coli strains have also been used to study the breakdown of 3-HPAA. Certain strains of E. coli can grow on 3-HPAA, catabolizing it via the 3,4-dihydroxyphenylacetate pathway, which ultimately yields pyruvate (B1213749) and succinate. nih.govasm.orgnih.gov The enzymes necessary for this pathway are inducible and are only present in cells grown in the presence of 3-HPAA or 4-hydroxyphenylacetate (B1229458). nih.govasm.org Studies with mutant strains have suggested that a common protein component may be involved in both the uptake and the hydroxylation of 3-HPAA and 4-hydroxyphenylacetate. nih.govasm.org

The following table summarizes the key findings from studies using these bacterial culture models:

| Bacterial Model | Research Focus | Key Findings |

| Pseudomonas aeruginosa | Antimicrobial mechanism | 3-HPAA has dose-dependent antimicrobial effects, impacting DNA replication, protein synthesis, and cell envelope integrity. nih.govacs.org |

| Burkholderia xenovorans | Catabolic pathways | Utilizes both homogentisate and homoprotocatechuate pathways for 3-HPAA degradation, using it as a sole carbon source. plos.orgplos.orgnih.gov |

| Escherichia coli | Catabolic pathways | Degrades 3-HPAA via the 3,4-dihydroxyphenylacetate pathway to produce pyruvate and succinate. nih.govasm.orgnih.gov |

Animal Models (e.g., Spontaneously Hypertensive Rats, Aged Mice, Mouse Models of Metabolic Disease)

Animal models are crucial for investigating the systemic effects of 3-HPAA in vivo. These models allow for the study of its physiological and therapeutic potential in complex biological systems that mimic human conditions.

Spontaneously Hypertensive Rats (SHR) are a widely used model for studying hypertension. plos.orgmdpi.com Research has demonstrated that 3-HPAA, a gut microbiota-derived metabolite of flavonoids, can induce a dose-dependent decrease in arterial blood pressure when administered intravenously to these rats. nih.govnih.govresearchgate.net This blood pressure-lowering effect occurs without significant changes in heart rate. nih.govnih.gov Ex vivo experiments on porcine coronary artery segments, used to reduce the need for laboratory animals, suggest that the vasorelaxant effect of 3-HPAA is partially dependent on the endothelium and is significantly impaired by the inhibition of endothelial nitric oxide synthase. nih.govnih.gov This indicates that the mechanism of action may involve the release of nitric oxide from the endothelial layer. nih.govnih.gov

Aged Mice serve as a model for studying the effects of aging on various physiological processes. neurofit.combiocytogen.com A study investigating age-related spermatogenic dysfunction found that the gut microbiota-derived metabolite 3-HPAA played a role in rejuvenating this function. nih.gov The research utilized fecal microbiota transplantation between young and old mice and identified 3-HPAA as a key metabolite. nih.gov Treatment of old mice with 3-HPAA resulted in an improvement in spermatogenesis, suggesting that this compound can alleviate age-associated reproductive decline. nih.gov Other studies in aged mice have focused on the link between gut microbiota dysbiosis, inflammation, and cognitive impairment, highlighting the potential for microbial metabolites to influence these age-related conditions. nih.govnih.govmdpi.com

Mouse Models of Metabolic Disease , such as those induced by a high-fat diet, are used to study obesity and related metabolic disorders. While direct studies on 3-HPAA in these models are emerging, research on related microbial phenolic metabolites provides context. For instance, compounds like 3-(3',4'-dihydroxyphenyl)propanoic acid and 3',4'-dihydroxyphenylacetic acid have been shown to prevent obesity in mice fed a high-fat diet. sciopen.com Given that 3-HPAA is also a product of dietary polyphenol metabolism by the gut microbiota, it is a compound of interest in the context of metabolic diseases. sciopen.com

The table below outlines the research findings in these animal models:

| Animal Model | Research Focus | Key Findings |

| Spontaneously Hypertensive Rats | Cardiovascular effects | 3-HPAA causes a dose-dependent reduction in blood pressure, likely mediated by nitric oxide release. nih.govnih.gov |

| Aged Mice | Age-related dysfunction | 3-HPAA treatment improved spermatogenesis in old mice, linking it to the gut microbiome's influence on aging. nih.gov |

| Mouse Models of Metabolic Disease | Obesity and metabolism | Related phenolic metabolites show potential in preventing diet-induced obesity. sciopen.com |

Fecal Microbiota Transplantation (FMT) Studies

Fecal Microbiota Transplantation (FMT) is a research methodology used to investigate the causal role of the gut microbiome in various physiological and pathological conditions. mdpi.comsciencedaily.comyoutube.com This technique involves transferring fecal matter from a donor to a recipient, thereby altering the recipient's gut microbial composition. mdpi.com

In the context of 3-HPAA research, FMT has been instrumental in demonstrating the link between gut microbiota, their metabolites, and host physiology. A notable study used FMT to exchange the gut microbiota between young and old mice to investigate aging-associated spermatogenic dysfunction. nih.gov By transplanting fecal microbiota from young donor mice to old recipient mice, researchers were able to alleviate the age-related decline in spermatogenesis. nih.gov

Subsequent shotgun metagenomics and metabolomics analyses of cecal contents identified significant differences in the gut microbiota composition and metabolic profiles between the age groups. nih.gov These analyses revealed that the beneficial effects of the young microbiota were mediated, at least in part, by specific bacterial-derived metabolites, including 3-HPAA. nih.gov The study found that the levels of 3-HPAA were altered following the heterochronic FMT, and direct administration of 3-HPAA to old mice mimicked the positive effects of the young microbiota transplant on spermatogenesis. nih.gov This research provides strong evidence for the role of the gut microbiome and its metabolite 3-HPAA in modulating age-related physiological decline. nih.gov

Computational and Molecular Modeling Approaches

Quantum Mechanical Studies (e.g., DFT, RM1) for Molecular Interactions

Quantum mechanical studies are powerful computational tools used to investigate the electronic structure and reactivity of molecules at the atomic level. Methods like Density Functional Theory (DFT) and the semi-empirical RM1 method have been applied to understand the molecular interactions and reaction mechanisms involving 3-HPAA.

A key application of these methods has been in elucidating the mechanism of 3-HPAA electropolymerization, a process used to create polymer films for biosensors. researchgate.net To understand how individual 3-HPAA monomers link together, a systematic quantum mechanical study was conducted. researchgate.net This research investigated the monomer, all potential intermediates, and the likely oligomers formed during the polymerization process. researchgate.net The study combined DFT calculations with conformational analysis performed using the RM1 semi-empirical method. researchgate.net By analyzing the data from these computational models in conjunction with experimental results, a probable mechanism for the primary route of polymeric film formation was proposed. researchgate.net Such computational approaches provide detailed insights into reaction pathways that are often difficult to observe experimentally. researchgate.netresearchgate.net

Electropolymerization as a Research Tool for Biosensor Development

Electropolymerization is a technique used to deposit a polymer film onto an electrode surface through an electrochemical process. mdpi.com This method is a valuable research tool for developing biosensors, as the resulting polymer film can serve as a stable matrix for immobilizing biomolecules.

Polymeric films derived from 3-hydroxyphenylacetic acid have been successfully created using electropolymerization onto the surfaces of graphite electrodes via cyclic voltammetry. researchgate.net The electrochemical behaviors and electrical properties of these poly(3-hydroxyphenylacetic acid) films have been investigated. researchgate.net This platform has demonstrated high efficiency for the immobilization of biomolecules, such as oligonucleotides, which is a critical step in the development of DNA biosensors. researchgate.net The functionalized electrode can then be used for the detection of specific DNA sequences through the electrochemical oxidation of guanine residues. researchgate.net The ability to form stable, functional films makes electropolymerization of 3-HPAA a significant tool in the field of biosensor research and development. researchgate.netdntb.gov.ua

Emerging Research Areas and Future Directions in 3 Hydroxyphenylacetate Studies

Deeper Elucidation of Enzymatic Mechanisms and Regulatory Networks

Future research is focused on unraveling the intricate details of the enzymatic machinery responsible for 3-HPA metabolism and the complex networks that regulate these pathways. A primary enzyme of interest is p-hydroxyphenylacetate 3-hydroxylase (HPAH), a two-component flavin-dependent monooxygenase that plays a crucial role in the degradation of aromatic compounds in many aerobic bacteria. hmdb.ca

This enzyme system consists of a reductase component (C1) and an oxygenase component (C2). hmdb.ca The reductase, using NADH, generates a reduced flavin mononucleotide (FMNH-), which is then utilized by the oxygenase to hydroxylate the substrate. researchgate.net In organisms like Acinetobacter baumannii, the substrate, p-hydroxyphenylacetate (HPA), acts as an allosteric effector for the reductase component. This binding of HPA to the reductase significantly stimulates the rate of flavin reduction, ensuring that the production of reduced flavin is coupled to the presence of the substrate to be hydroxylated, which minimizes the wasteful production of hydrogen peroxide. hmdb.caresearchgate.netnih.gov

Current investigations aim to further clarify the structural and molecular basis of this allosteric regulation. Understanding how HPA binding induces conformational changes in the reductase component to facilitate more efficient NADH binding and flavin reduction is a key area of study. hmdb.canih.gov